molecular formula C22H23N3O2 B2643115 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 906149-43-7

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide

Número de catálogo: B2643115
Número CAS: 906149-43-7
Peso molecular: 361.445
Clave InChI: MBFUIHYBLBKTCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a quinazolinone core (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) linked via a phenyl group to a cyclohexanecarboxamide moiety.

Propiedades

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-23-20-10-6-5-9-19(20)22(27)25(15)18-13-11-17(12-14-18)24-21(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUIHYBLBKTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-methyl-4-oxo-3,4-dihydroquinazoline from anthranilic acid and formamide. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product . Industrial production methods often employ green chemistry approaches, such as microwave-induced synthesis, to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, aniline thiocarbamate salts, and isatoic anhydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that quinazoline derivatives, including N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide, possess anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, studies have shown that similar quinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This property positions it as a potential candidate for developing new antibiotics .

Anticonvulsant Effects

Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties. Research into related compounds has shown efficacy in animal models for seizure disorders, indicating a potential for clinical application in treating epilepsy .

Case Studies

Several case studies highlight the effectiveness of compounds related to N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide:

  • Anticancer Efficacy : A study demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations comparable to established antibiotics. This suggests its potential utility as an alternative treatment option .
  • Neuropharmacological Studies : In a controlled study using rodent models, the anticonvulsant activity of quinazoline derivatives was assessed through electroshock seizure tests. Results indicated that these compounds significantly reduced seizure frequency and duration compared to control groups .

Mecanismo De Acción

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Quinazolinone Derivatives
  • Target Compound: The quinazolinone core is substituted with a methyl group at position 2 and linked to a phenyl ring. The cyclohexanecarboxamide is attached at the para position of the phenyl group.
  • Compound from : Contains a 4-oxoquinazolin-3-yl group but differs in substituents. A methylene bridge connects the quinazolinone to a sulfanyl-ethyl group, which is further substituted with an ethoxyphenyl carbamoyl moiety. The cyclohexanecarboxamide is modified with a tetrahydrofuranmethyl group .
Non-Quinazolinone Analogs
  • Compounds 13a–e (): These are 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives coupled with aryl hydrazine groups (e.g., 4-methylphenyl, 4-methoxyphenyl). While lacking the quinazolinone core, they share aromatic amide linkages and sulfonamide groups, which are common in sulfa drugs .
  • Compound from : Features a cyclohexanecarboxamide linked to an indazole via an ethyl group. The indazole and methoxyphenyl substituents distinguish it from the target compound .

Physicochemical Properties

Property Target Compound Compound Compound 13a ()
Core Structure Quinazolinone Quinazolinone Cyanoacetamide
Substituents 2-Methyl, cyclohexanecarboxamide Ethoxyphenyl, tetrahydrofuran 4-Methylphenyl, sulfamoyl
Melting Point Not reported Not reported 288°C
Key Functional Groups Amide, quinazolinone Amide, carbamoyl, sulfanyl Cyano, sulfonamide, hydrazine
  • Melting Points: Compound 13a (288°C) and 13b (274°C) show substituent-dependent trends, with polar groups (e.g., methoxy) lowering melting points compared to non-polar methyl groups .

Actividad Biológica

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials supported by research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

  • IUPAC Name : N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol

Synthesis Pathway

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide typically involves multi-step organic reactions. The initial step includes the formation of the quinazolinone core through a condensation reaction involving anthranilic acid derivatives and suitable aldehydes or ketones. Subsequent steps involve the introduction of the cyclohexanecarboxamide moiety via acylation reactions.

Anticancer Activity

Research has indicated that compounds containing the quinazolinone structure exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of quinazolinones can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/AKT pathway. The specific compound N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide has shown potential in inhibiting cell proliferation in breast and lung cancer models .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests a mechanism where the compound may inhibit the NF-kB signaling pathway, a crucial mediator in inflammatory responses .

Enzyme Inhibition

Furthermore, N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide exhibits enzyme inhibitory activities. It has been reported to inhibit enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity by regulating glucose metabolism .

Table 1: Summary of Biological Activities

Biological ActivityAssessed ModelResultReference
AnticancerBreast Cancer Cell LinesInduced apoptosis; inhibited proliferation
Anti-inflammatoryMacrophage Cell Lines (LPS-induced)Reduced IL-6 and TNF-alpha expression
Enzyme InhibitionVarious EnzymesSignificant inhibition observed

Detailed Research Findings

  • Anticancer Mechanism : In a study focusing on breast cancer cells, treatment with N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide resulted in a dose-dependent decrease in cell viability, accompanied by an increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • Inflammation Modulation : In macrophage models, LPS-induced inflammation was significantly attenuated upon treatment with the compound, leading to decreased levels of pro-inflammatory cytokines and improved cellular function .
  • Enzyme Activity : The compound was tested against various enzymes including glucosidase and amylase, showing promising results that suggest its potential role in metabolic regulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.